molecular formula C16H11ClN4O3 B5861126 2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid

2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid

Cat. No.: B5861126
M. Wt: 342.73 g/mol
InChI Key: CTAFIWLAXYIMFE-UHFFFAOYSA-N
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Description

2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic structure in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole ring, which can be synthesized using 3-amino-1,2,4-triazole as a precursor . The triazole ring is then chlorinated to introduce the chloro group at the desired position. The next step involves the acylation of the triazole ring with 2-chlorobenzoyl chloride to form the intermediate compound. Finally, this intermediate is coupled with 2-aminobenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or solvents that enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid is unique due to its specific substitution pattern and the presence of both a triazole ring and a benzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[2-chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-13-6-5-10(21-8-18-19-9-21)7-12(13)15(22)20-14-4-2-1-3-11(14)16(23)24/h1-9H,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAFIWLAXYIMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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